molecular formula C22H21N5O4 B2517926 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide CAS No. 899738-15-9

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide

Cat. No.: B2517926
CAS No.: 899738-15-9
M. Wt: 419.441
InChI Key: LCZVQMDECXVUJF-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide is a cell-permeable pyrazolopyrimidine compound that functions as a potent and selective inhibitor of Src-family tyrosine kinases. This small molecule acts by competitively binding to the ATP-binding pocket of the kinase domain, thereby suppressing its catalytic activity. Src kinase is a key signaling protein implicated in numerous cellular processes, including proliferation, adhesion, migration, and survival. Its aberrant activation is a hallmark of various cancers, particularly those with metastatic potential. Consequently, this inhibitor is a critical research tool for investigating Src-driven oncogenesis and the epithelial-mesenchymal transition (EMT) in tumor models. Researchers utilize this compound to delineate Src-specific signaling pathways and to explore its therapeutic potential in preclinical studies of diseases like breast cancer, colon cancer, and osteosarcoma. Its mechanism provides a means to probe the complex roles of Src in disease pathophysiology and to validate it as a molecular target.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-13-8-9-15(10-14(13)2)27-20-17(11-24-27)22(29)26(12-23-20)25-21(28)16-6-5-7-18(30-3)19(16)31-4/h5-12H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZVQMDECXVUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3} with a molecular weight of approximately 366.42 g/mol. The structure features a fused pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities through several mechanisms:

  • Inhibition of Kinases : this compound has been shown to inhibit several kinases critical for cancer cell proliferation. For instance, it demonstrated moderate inhibitory activity against Aurora kinases A and B, which are involved in cell cycle regulation and tumor growth .
  • Anticancer Properties : In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values indicate potent activity with values ranging from 10 to 20 µM in different assays .
  • Cyclin-dependent Kinase Inhibition : It has also been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition can lead to G1 phase arrest in cancer cells, thereby preventing their proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismObserved EffectsReference
Kinase InhibitionAurora A/BModerate inhibition
CytotoxicityMCF-7 and HCT-116 cell linesIC50 ~10-20 µM
CDK InhibitionCDK2/CDK6G1 phase arrest
Antitumor ActivityVarious cancer typesSignificant tumor growth inhibition

Case Study: In vitro Evaluation

In a study published in "Bioorganic & Medicinal Chemistry Letters," researchers evaluated the anticancer properties of this compound against A549 (lung cancer) and HCT-116 cells. The results showed that the compound induced apoptosis in these cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparison with Similar Compounds

Key Differences :

  • The absence of a 3-methoxy group in the benzamide moiety reduces the molecular weight (389.4 g/mol ) and alters electronic properties.
Property Target Compound (2,3-Dimethoxy) 2-Methoxy Analog
Molecular Formula C22H21N5O4 C21H19N5O3
Molecular Weight (g/mol) 419.44 389.4
Substituents 2,3-Dimethoxybenzamide 2-Methoxybenzamide
Reported Applications Not available Not available

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Key Differences :

  • Incorporates a chromen-4-one moiety and sulfonamide group , increasing molecular weight (589.1 g/mol ) and complexity.
  • Functional Impact : The fluorinated chromen system likely enhances DNA intercalation or kinase inhibition, as seen in related antitumor agents .
Property Target Compound (2,3-Dimethoxy) Chromen-Sulfonamide Derivative
Molecular Formula C22H21N5O4 C29H22F2N6O4S
Molecular Weight (g/mol) 419.44 589.1
Substituents Dimethoxybenzamide Fluorophenyl-chromen, sulfonamide
Melting Point Not reported 175–178°C
Reported Bioactivity Not available Anticancer (patent example)

N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b)

Key Differences :

  • Features a pyrimido[4,5-d]pyrimidinone core with a piperazine-acrylamide side chain, suggesting kinase or epigenetic target engagement.
  • Functional Impact : The acrylamide group enables covalent binding to cysteine residues in kinases (e.g., BTK or EGFR inhibitors) .
Property Target Compound (2,3-Dimethoxy) Pyrimido-Pyrimidinone (3b)
Core Structure Pyrazolo[3,4-d]pyrimidinone Pyrimido[4,5-d]pyrimidinone
Substituents Dimethoxybenzamide Piperazine, acrylamide
Molecular Weight (g/mol) 419.44 ~600 (estimated)
Reported Applications Not available Kinase inhibition (hypothetical)

Preparation Methods

Vilsmeier Amidination and Heterocyclization

A one-flask procedure developed by Lee et al. (2017) enables efficient core formation using 5-aminopyrazole derivatives, phosphorus tribromide (PBr₃), and hexamethyldisilazane (HMDS). Key steps include:

  • Vilsmeier reagent formation : PBr₃ reacts with dimethylformamide (DMF) to generate a reactive iminium intermediate.
  • Amidination : 5-Aminopyrazole undergoes formamidation at the 4-position, forming 4-formylpyrazole intermediates.
  • Heterocyclization : HMDS promotes intramolecular cyclization, yielding the pyrazolo[3,4-d]pyrimidine core.

Optimized conditions (60°C, 3–5 hours) achieve yields up to 91%. Substituents on the pyrazole nitrogen (e.g., aryl groups) are introduced prior to cyclization, as demonstrated by the synthesis of 1-(3,4-dimethylphenyl) derivatives.

Chlorination and Nucleophilic Substitution

An alternative route involves chlorination of dihydroxypyrazolopyrimidines followed by displacement. For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes chlorination with phosphorus oxychloride (POCl₃) to form 5,7-dichloro derivatives, which are then functionalized via nucleophilic substitution. This method permits regioselective modification at the 5- and 7-positions but requires stringent temperature control (reflux in POCl₃, 100°C, 4 hours).

Introduction of the 3,4-Dimethylphenyl Group

Functionalization at the pyrazole N1 position is critical for installing the 3,4-dimethylphenyl moiety. Two strategies are prevalent:

Direct Alkylation During Core Synthesis

Incorporating the aryl group during the initial cyclization step ensures regioselectivity. For instance, 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide reacts with triethyl orthoformate in acetic acid to form the pyrazolo[3,4-d]pyrimidine core while retaining the N1-aryl group. This method avoids post-cyclization functionalization but limits substrate flexibility.

Buchwald–Hartwig Coupling

Amidation with 2,3-Dimethoxybenzoyl Chloride

The final amidation step links the pyrazolopyrimidine intermediate to 2,3-dimethoxybenzamide. Procedural variations include:

Schotten–Baumann Reaction

Reaction of the amine-containing pyrazolopyrimidine with 2,3-dimethoxybenzoyl chloride in a biphasic system (water/dichloromethane) using NaHCO₃ as base achieves moderate yields (60–70%). This method is scalable but may require excess acyl chloride to drive completion.

Coupling Reagent-Mediated Amidation

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMAc) enhances efficiency (yields 80–85%). Critical parameters include:

  • Stoichiometry : 1.2 equivalents of benzoyl chloride relative to amine.
  • Temperature : 0°C to room temperature, 12–18 hours.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for preparing N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide:

Step Method Conditions Yield (%) Reference
Core formation Vilsmeier amidination PBr₃, DMF, HMDS, 60°C, 5 h 91
Core formation POCl₃ chlorination POCl₃, reflux, 4 h 61
Aryl introduction Direct alkylation Acetic acid, 100°C, 8 h 78
Amidation Schotten–Baumann NaHCO₃, DCM/H₂O, rt, 6 h 70
Amidation EDC/HOBt coupling DMAc, 0°C→rt, 18 h 85

Mechanistic and Optimization Insights

  • Solvent Effects : DMF outperforms DEF and diisopropylformamide in Vilsmeier reactions due to superior iminium ion stability.
  • Base Selection : HMDS enhances heterocyclization by deprotonating intermediates, whereas weaker bases (e.g., K₂CO₃) result in incomplete conversion.
  • Purification : Silica gel chromatography is standard, but recrystallization from hexane/EtOAc improves purity for X-ray analysis.

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